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molecular formula C10H12NNaO5S B6328387 2-Cbz-Amino-ethanesulfonic acid sodium salt CAS No. 136027-16-2

2-Cbz-Amino-ethanesulfonic acid sodium salt

Cat. No. B6328387
M. Wt: 281.26 g/mol
InChI Key: CHYFYIAMUALNIN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07803399B2

Procedure details

Taurine, 1 (about 40 g, 320 mmols), was dissolved in 4N sodium hydroxide solution (80 mL) and water (about 200 mL). To this solution was added benzyloxycarbonyl chloride, (about 48 mL, 330 mmols) dropwise, with vigorous stirring during a period of about 4 hours. The pH of the solution was maintained alkaline by the addition of 10% sodium bicarbonate solution (about 300 mL) and 4N sodium hydroxide solution (about 45 mL). The obtained reaction mixture was then washed with diethyl ether (about 1000 mL) and the aqueous layer was rotary evaporated to dryness, and further dried under high vacuum over phosphorous pentoxide overnight to yield about 12.7 g (14%) of 2. 1H-NMR (D2O): δ 7.50 (5H, s, Ar—H), 5.21 (2H, s, Ar—CH2), 3.62 (2H, t, CH2), 3.14 (2H, t, CH2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Yield
14%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][S:4]([OH:7])(=[O:6])=[O:5].[CH2:8]([O:15][C:16](Cl)=[O:17])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(=O)(O)[O-].[Na+:23]>[OH-].[Na+].O>[Na+:23].[CH2:8]([O:15][C:16]([NH:1][CH2:2][CH2:3][S:4]([O-:7])(=[O:6])=[O:5])=[O:17])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCS(=O)(=O)O
Name
1
Quantity
40 g
Type
reactant
Smiles
Name
Quantity
80 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
48 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
45 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring during a period of about 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The pH of the solution was maintained alkaline
CUSTOM
Type
CUSTOM
Details
The obtained reaction mixture
WASH
Type
WASH
Details
was then washed with diethyl ether (about 1000 mL)
CUSTOM
Type
CUSTOM
Details
the aqueous layer was rotary evaporated to dryness
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
further dried under high vacuum over phosphorous pentoxide overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
[Na+].C(C1=CC=CC=C1)OC(=O)NCCS(=O)(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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